Cas no 2138216-81-4 (2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine)

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine is a fluorinated pyridine derivative with potential applications in agrochemical and pharmaceutical research. The difluoromethyl group enhances metabolic stability and bioavailability, while the prop-1-en-2-yl substituent offers reactivity for further functionalization. This compound is particularly valuable in the synthesis of advanced intermediates for crop protection agents, leveraging its fluorine-containing moiety to improve pesticidal efficacy and environmental persistence. Its pyridine core provides a versatile scaffold for heterocyclic chemistry, enabling diverse derivatization pathways. The compound's structural features make it a promising candidate for developing novel active ingredients with optimized physicochemical properties.
2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine structure
2138216-81-4 structure
商品名:2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine
CAS番号:2138216-81-4
MF:C9H9F2N
メガワット:169.171269178391
MDL:MFCD31589524
CID:5609354
PubChem ID:165475560

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine 化学的及び物理的性質

名前と識別子

    • EN300-844138
    • 2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
    • 2138216-81-4
    • 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine
    • MDL: MFCD31589524
    • インチ: 1S/C9H9F2N/c1-6(2)7-3-4-12-8(5-7)9(10)11/h3-5,9H,1H2,2H3
    • InChIKey: GYMWVIRISXQRPE-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=C(C=CN=1)C(=C)C)F

計算された属性

  • せいみつぶんしりょう: 169.07030562g/mol
  • どういたいしつりょう: 169.07030562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-844138-0.5g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-844138-0.25g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-844138-0.1g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-844138-10.0g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
10.0g
$3131.0 2024-05-21
Enamine
EN300-844138-0.05g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-844138-10g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4
10g
$3131.0 2023-09-02
Enamine
EN300-844138-1g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4
1g
$728.0 2023-09-02
Enamine
EN300-844138-5g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4
5g
$2110.0 2023-09-02
Enamine
EN300-844138-5.0g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-844138-2.5g
2-(difluoromethyl)-4-(prop-1-en-2-yl)pyridine
2138216-81-4 95%
2.5g
$1428.0 2024-05-21

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine 関連文献

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridineに関する追加情報

Introduction to 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine (CAS No. 2138216-81-4)

2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2138216-81-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with a difluoromethyl group at the 2-position and an allyl group at the 4-position. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for further development in medicinal applications.

The difluoromethyl moiety is a key structural feature that enhances the metabolic stability and lipophilicity of the compound, making it an attractive scaffold for drug design. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has been extensively studied due to their ability to modulate pharmacokinetic properties, including bioavailability, metabolic clearance, and binding affinity. The presence of two fluorine atoms in 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine contributes to its stability under various conditions, which is a critical factor in drug development.

Furthermore, the allyl group at the 4-position of the pyridine ring introduces reactivity that allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel derivatives with tailored biological activities. The combination of these two substituents makes 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine a versatile building block for medicinal chemists.

Recent advancements in computational chemistry have highlighted the potential of this compound as a scaffold for developing small-molecule inhibitors targeting various biological pathways. Studies have demonstrated that pyridine derivatives can exhibit inhibitory effects on enzymes and receptors involved in inflammation, cancer, and infectious diseases. The electron-withdrawing nature of the difluoromethyl group and the electron-donating allyl group synergistically influence the electronic properties of the molecule, enhancing its interaction with biological targets.

In particular, research has focused on leveraging the structural features of 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine to develop inhibitors of kinases and other enzyme families implicated in diseases such as cancer and autoimmune disorders. The pyridine ring serves as a privileged scaffold due to its ability to adopt multiple conformations that optimize binding to protein active sites. Additionally, the strategic placement of fluorine atoms can improve binding affinity by modulating hydrophobic interactions and van der Waals forces.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. The structural motifs present in 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine can be modified to create compounds with enhanced efficacy against pests while maintaining environmental safety. For instance, derivatives with optimized substitution patterns may exhibit improved selectivity toward specific enzymatic targets in plants or insects.

From a synthetic chemistry perspective, 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine offers an excellent platform for exploring new synthetic methodologies. The presence of both reactive sites—theallyl group and the pyridine nitrogen—allows for diverse functionalization strategies. Researchers have utilized this compound to develop novel catalytic systems for asymmetric synthesis, enabling the production of enantiomerically pure compounds with high pharmaceutical relevance.

The growing interest in fluorinated compounds has driven innovation in synthetic routes to introduce fluorine atoms efficiently into molecular frameworks. Techniques such as metal-catalyzed cross-coupling reactions and electrochemical fluorination have been adapted to incorporate fluorinated groups at specific positions within molecules like 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine. These advancements have not only improved yields but also reduced waste generation, aligning with green chemistry principles.

In conclusion, 2-(Difluoromethyl)-4-(prop-1-en-2-yl)pyridine (CAS No. 2138216-81-4) represents a promising compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features—comprising a pyridine core substituted with a difluoromethyl group and an allyl group—make it an ideal candidate for further exploration in drug discovery and material science. As research continues to uncover new synthetic strategies and biological activities associated with this molecule, its significance is expected to grow further within the scientific community.

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